5-Amino-3-bromopyridin-2-ol
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Overview
Description
5-Amino-3-bromopyridin-2-ol: is a chemical compound with the molecular formula C5H5BrN2O and a molecular weight of 189.01 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position, a bromine atom at the 3rd position, and a hydroxyl group at the 2nd position of the pyridine ring . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-bromopyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 2-amino-3-hydroxypyridine using bromine or a brominating agent under controlled conditions . Another method includes the reduction of 2-amino-5-bromo-3-nitropyridine using reducing agents such as stannous chloride and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-bromopyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with different functional groups.
Oxidation Reactions: Products include pyridine ketones or aldehydes.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Amino-3-bromopyridin-2-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets . It is also employed in the synthesis of bioactive molecules that can modulate biological pathways .
Medicine: this compound is investigated for its potential therapeutic applications . It is used in the development of drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of 5-Amino-3-bromopyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison: 5-Amino-3-bromopyridin-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring . This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . Additionally, the bromine atom provides specific reactivity that can be exploited in synthetic chemistry .
Biological Activity
5-Amino-3-bromopyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
This compound is characterized by the presence of an amino group and a bromine atom on the pyridine ring, which contribute to its biological activity. The synthesis typically involves halogenation of pyridine derivatives followed by substitution reactions. For example, one common method involves treating 2-amino-3-bromopyridine with various reagents under controlled conditions to yield the desired compound with high purity .
Biological Activities
The biological activities of this compound can be categorized primarily into antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Klebsiella pneumoniae | 125 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in human lung adenocarcinoma A549 cells. The cytotoxicity was assessed using the MTT assay, revealing that:
Compound Concentration (µM) | A549 Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 65 |
100 | 40 |
The data indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity . Furthermore, the compound showed promising results in selectively targeting cancer cells while exhibiting lower toxicity towards non-cancerous cells, suggesting its potential as a therapeutic agent with reduced side effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study assessed the efficacy of various derivatives of pyridine compounds, including this compound. The results indicated that modifications to the amino group enhanced antimicrobial potency against resistant strains of Staphylococcus aureus and E. coli, highlighting the importance of structural optimization in drug design .
- Case Study on Anticancer Properties : In another research effort, the anticancer activity of several pyridine derivatives was compared. The study found that compounds similar to this compound exhibited significant inhibition of A549 cell proliferation, reinforcing the hypothesis that amino-substituted pyridines are effective in cancer therapy .
Properties
IUPAC Name |
5-amino-3-bromo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKBAWTSKGTAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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